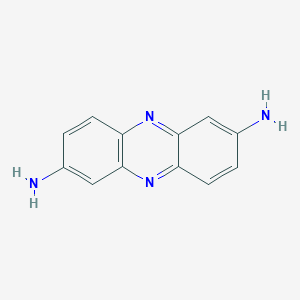
2,7-Diaminophenazine
Übersicht
Beschreibung
2,7-Diaminophenazine, also known as Phenazine-2,7-diamine, is a chemical compound with the molecular formula C12H10N4 . It has an average mass of 210.235 Da and a Monoisotopic mass of 210.090546 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Diaminophenazine consists of 12 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms . The molecule has a density of 1.4±0.1 g/cm3, a boiling point of 522.8±20.0 °C at 760 mmHg, and a flash point of 303.1±9.0 °C .Physical And Chemical Properties Analysis
2,7-Diaminophenazine has a density of 1.4±0.1 g/cm3, a boiling point of 522.8±20.0 °C at 760 mmHg, and a flash point of 303.1±9.0 °C . It has a molar refractivity of 66.6±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 148.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Phenazines, including 2,7-Diaminophenazine, are known to exhibit antimicrobial properties . They can inhibit the growth of various microorganisms, making them useful in the development of new antimicrobial agents.
Antitumor Activity
Phenazines have been found to possess antitumor activity . This means that 2,7-Diaminophenazine could potentially be used in cancer research and treatment.
Antioxidant Activity
Phenazines are also known for their antioxidant properties . Antioxidants help protect cells from damage caused by harmful molecules known as free radicals. Therefore, 2,7-Diaminophenazine could be used in studies related to oxidative stress and aging.
Antimalarial Properties
Phenazines, including 2,7-Diaminophenazine, have been found to exhibit antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.
Neuroprotective Properties
Phenazines are known to exhibit neuroprotective properties . This suggests that 2,7-Diaminophenazine could be used in research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Industrial Applications
Due to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target . 2,7-Diaminophenazine could be used in various industrial applications due to its unique chemical properties.
Synthesis of Derivatives
2,7-Diaminophenazine can be synthesized from different routes and their structures can be determined by X-ray diffraction, elemental analysis, and IR . These derivatives could have a wide range of applications in chemical and physical properties .
Catalytic Activity
The crystal structures of 2,7-Diaminophenazine have shown catalytic activity in cyanosilylation, the Henry reaction, etc . This suggests that 2,7-Diaminophenazine could be used as a catalyst in various chemical reactions.
Safety and Hazards
The safety data sheet for 2,7-Diaminophenazine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .
Wirkmechanismus
Target of Action
Phenazines, the class of compounds to which 2,7-diaminophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant . This suggests that they interact with a variety of biological targets.
Mode of Action
Phenazines generally exert their effects through interactions with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad biological activity of phenazines, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, tumor progression, oxidative stress, malaria parasite lifecycle, and neuronal function .
Result of Action
Given the known biological activities of phenazines, it can be inferred that the compound may have antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective effects .
Eigenschaften
IUPAC Name |
phenazine-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLTODDKYXLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152737 | |
| Record name | 2,7-Diaminophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diaminophenazine | |
CAS RN |
120209-97-4 | |
| Record name | 2,7-Diaminophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diaminophenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Diaminophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-PHENAZINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2,7-Diaminophenazine in catalysis?
A1: Research has shown that 2,7-Diaminophenazine can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].
Q2: How is 2,7-Diaminophenazine synthesized enzymatically?
A2: 2,7-Diaminophenazine can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, 2,7-Diaminophenazine, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].
Q3: Can 2,7-Diaminophenazine be generated through protein engineering?
A3: Yes, research suggests that 2,7-Diaminophenazine can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of 2,7-Diaminophenazine. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting 2,7-diaminophenazine into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like 2,7-Diaminophenazine and its derivatives.
Q4: Are there any safety concerns associated with 2,7-Diaminophenazine?
A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of 2,7-Diaminophenazine, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of 2,7-Diaminophenazine and its potential risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



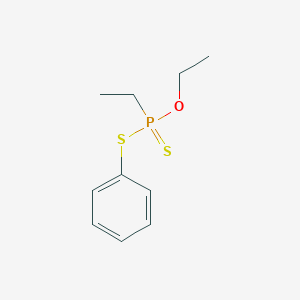

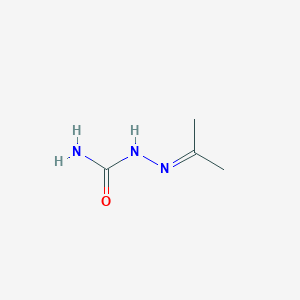
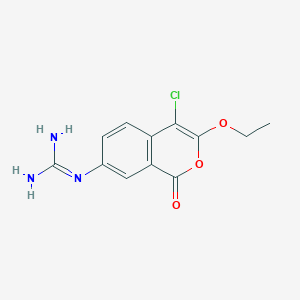
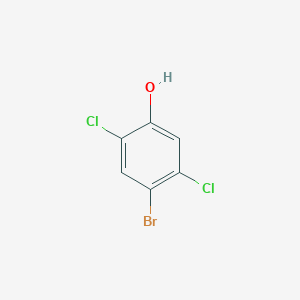
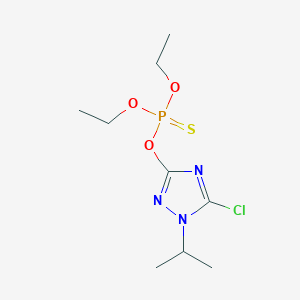
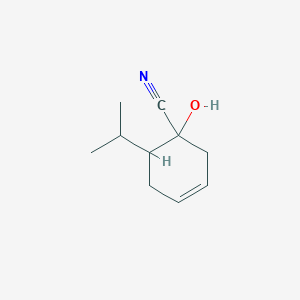

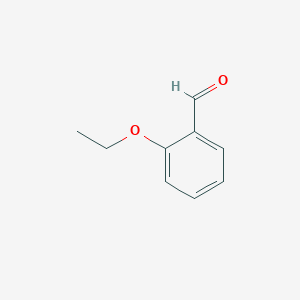

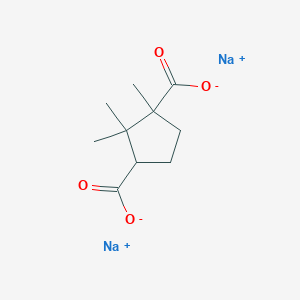
![(3aR,4R,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B52190.png)
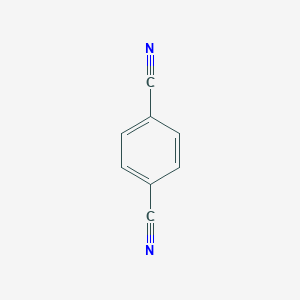
![(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B52194.png)